Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a thiazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic compound that has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . This means it inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of bacterial cell walls .
Biochemical Pathways
The disruption of peptidoglycan synthesis affects the biochemical pathways involved in bacterial cell wall formation . This can lead to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Result of Action
The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it demonstrated antifungal potential against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.
Biochemical Analysis
Biochemical Properties
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of multidrug-resistant bacterial strains . The compound interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death . Additionally, it has shown potential cytotoxic effects on cancer cell lines, indicating its role in modulating cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of cell wall precursors, causing cell lysis and death. Additionally, the compound’s cytotoxic effects on cancer cells are mediated through its ability to induce apoptosis by modulating signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antimicrobial and cytotoxic properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antimicrobial and cytotoxic effects . At lower doses, it effectively inhibits bacterial growth and induces apoptosis in cancer cells. Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism includes its conversion to active metabolites that retain antimicrobial and cytotoxic properties . These metabolites may further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in target compartments, where it exerts its antimicrobial and cytotoxic effects. The compound’s distribution within tissues also determines its therapeutic potential and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in methanol or ethanol to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which is more efficient and yields higher overall product. This method uses commercially available starting materials and simplifies the process by combining multiple reaction steps into a single operation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiazole compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Amino-4-methylthiazole-5-carboxylate
- Methyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
- Ethyl 2-Aminothiazole-4-acetate
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to other thiazole derivatives. This structural feature allows for more diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-3-13-7(11)6-5(4-12-2)10-8(9)14-6/h3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPWUMHZSKIWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652220 | |
Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-82-1 | |
Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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